molecular formula C₂H₇ClN₂O₂S B1145786 N'-Chloro-N,N-dimethyl-sulfamide CAS No. 802565-11-3

N'-Chloro-N,N-dimethyl-sulfamide

Cat. No.: B1145786
CAS No.: 802565-11-3
M. Wt: 158.61
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Description

N'-Chloro-N,N-dimethyl-sulfamide (hypothetical structure: (CH₃)₂N–SO₂–NHCl) is a sulfamide derivative where two nitrogen-bound hydrogens are replaced by methyl groups, and one hydrogen on the adjacent nitrogen is substituted with chlorine. Sulfamides (H₂N–SO₂–NH₂) are characterized by two amine groups bonded to a sulfur atom, and their derivatives are pivotal in organic synthesis, pharmaceuticals, and environmental chemistry .

Properties

CAS No.

802565-11-3

Molecular Formula

C₂H₇ClN₂O₂S

Molecular Weight

158.61

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Chloro-N,N-dimethyl-sulfamide typically involves the chlorination of N,N-Dimethylsulfamide. The reaction conditions often include the use of chlorinating agents such as sodium hypochlorite or chlorine gas under controlled temperatures and pH levels .

Industrial Production Methods

Industrial production methods for N’-Chloro-N,N-dimethyl-sulfamide are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the principles of chlorination and controlled reaction conditions would apply similarly in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

N’-Chloro-N,N-dimethyl-sulfamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols are often used in substitution reactions.

Major Products Formed

Scientific Research Applications

N’-Chloro-N,N-dimethyl-sulfamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other sulfur-containing compounds.

    Biology: Studied for its potential effects on biological systems, particularly its transformation into toxic compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Used in the development of new materials and polymers.

Mechanism of Action

The mechanism by which N’-Chloro-N,N-dimethyl-sulfamide exerts its effects involves its interaction with various molecular targets. For instance, its transformation into N-nitrosodimethylamine involves the formation of coordination bonds and hydrogen bonds with other molecules. This transformation is influenced by factors such as pH and the presence of other reactive species .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number
N,N-Dimethylsulfamide C₂H₈N₂O₂S 124.16 –NH₂, –N(CH₃)₂ 3984-14-3
N,N-Dimethylsulfamoyl chloride C₂H₆ClNO₂S 143.59 –Cl, –N(CH₃)₂ 13360-57-1
N,N-Dimethyl-N'-phenylsulfamide C₈H₁₂N₂O₂S 200.26 –NHPh, –N(CH₃)₂ 4710-17-2
5-Amino-2-chloro-N,N-dimethylbenzenesulfonamide C₈H₁₀ClN₃O₂S 255.70 –Cl, –NH₂ (benzene ring), –N(CH₃)₂ 10475-06-6
N'-Chloro-N,N-dimethyl-sulfamide (hypothetical) C₂H₇ClN₂O₂S ~158.6 –NHCl, –N(CH₃)₂ N/A

Key Observations :

  • N,N-Dimethylsulfamide lacks chlorine and is environmentally persistent as a PMOC (Persistent and Mobile Organic Compound) .
  • N,N-Dimethylsulfamoyl chloride replaces the –NH₂ group with –Cl, making it reactive in nucleophilic substitutions (e.g., peptide coupling) .

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